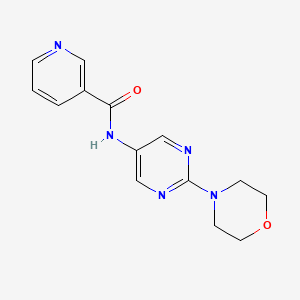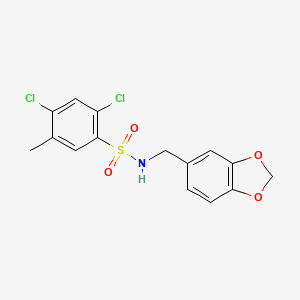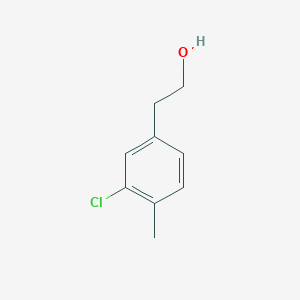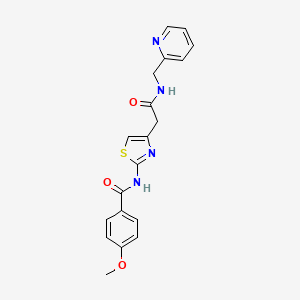
N-(2-morpholinopyrimidin-5-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
“N-(2-morpholinopyrimidin-5-yl)picolinamide” contains a total of 38 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-morpholinopyrimidin-5-yl)nicotinamide” are not available, it’s known that pyrimidine derivatives have been employed in the design of privileged structures in medicinal chemistry .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C14H15N5O2 and a molecular weight of 285.307. More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Metabolic Disease Treatment
N-(2-morpholinopyrimidin-5-yl)nicotinamide and related compounds have been explored for their potential to inhibit enzymes involved in metabolic processes, potentially offering new treatments for metabolic and chronic diseases. For instance, the identification of small molecule inhibitors for Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and other pyridines, has shown promise in treating metabolic syndrome, cardiovascular disease, neurodegeneration, and cancer due to abnormal NNMT activity. These inhibitors, including quinolinium analogues, show significant NNMT inhibition and offer a pathway for drug development targeting diseases characterized by altered NNMT activity (Neelakantan et al., 2017).
Anticancer Applications
Research into the metabolic effects of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on human cancer cells has employed compounds like FK866 to understand the role of NAMPT in cellular bioenergetics. NAMPT is crucial for converting nicotinamide to nicotinamide adenine dinucleotide (NAD+), essential for cellular metabolism. Inhibition of NAMPT has shown significant metabolic perturbations in cancer cells, impacting amino acids, purine and pyrimidine metabolism, glycolysis, the citric acid cycle, and the pentose phosphate pathway. This research suggests that targeting NAMPT could be a viable strategy in cancer treatment, highlighting the role of nicotinamide and its derivatives in oncology (Tolstikov et al., 2014).
Corrosion Inhibition
In another intriguing application, derivatives of nicotinamide, such as N-(morpholinomethyl) nicotinamide, have demonstrated significant corrosion inhibition efficiency on brass in acidic environments. These findings are relevant for industrial applications where corrosion resistance is crucial, showcasing the versatility of nicotinamide derivatives beyond biomedical applications. The study detailed how these compounds act as mixed-type inhibitors, adhering to Langmuir adsorption isotherm models and offering a high degree of protection against corrosion, which could lead to the development of new corrosion inhibitors for various metals and alloys (Zulfareen et al., 2017).
Zukünftige Richtungen
The future directions for “N-(2-morpholinopyrimidin-5-yl)nicotinamide” and similar compounds could involve further exploration of their potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities . This suggests that similar compounds could be developed for novel anti-fibrotic drugs .
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13(11-2-1-3-15-8-11)18-12-9-16-14(17-10-12)19-4-6-21-7-5-19/h1-3,8-10H,4-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUMMVIVRKDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)





![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)
![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)


![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)
![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)